2-Acetyl-4-methylthiophene
Overview
Description
2-Acetyl-4-methylthiophene is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its distinct odor and is used in various applications, including flavoring agents and chemical synthesis .
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation of 4-methylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Paal-Knorr Synthesis: Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over reaction parameters to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Acetyl-4-methylthiophene has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Future Directions
Comparison with Similar Compounds
2-Acetylthiophene: Similar structure but lacks the methyl group at the 4-position.
4-Methylthiophene: Similar structure but lacks the acetyl group.
Thiophene: The parent compound without any substituents.
Uniqueness: 2-Acetyl-4-methylthiophene is unique due to the presence of both an acetyl group and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
1-(4-methylthiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(6(2)8)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZNHUNPIJPRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159931 | |
Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13679-73-7 | |
Record name | 2-Acetyl-4-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13679-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methyl-2-thienyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-acetyl-4-methylthiophene formed during the photoisomerization of thiin-3-one 1-oxides?
A1: Research indicates that this compound is not directly formed from the photoisomerization of thiin-3-one 1-oxides. Instead, it arises as a ring contraction product of a specific derivative during the reaction. [] Irradiating 2H,6H-thiin-3-one 1-oxides with UV light (350 nm) leads to the formation of 3H,7H-[1,2]oxathiepin-4-ones. [] These oxathiepinones can undergo further reactions depending on the reaction conditions. Specifically, in the case of the dimethyl derivative, a subsequent ring contraction occurs at higher temperatures, ultimately yielding this compound. []
Q2: What insights do we have about the conformational landscape of this compound?
A2: Microwave spectroscopy studies combined with quantum chemical calculations have provided valuable insights into the conformational behavior of this compound. [] This research identified two distinct internal methyl rotations within the molecule: one associated with the acetyl group and the other with the methyl group attached to the thiophene ring. [] These findings contribute to our understanding of the molecule's flexibility and potential influence on its interactions in different chemical environments.
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